molecular formula C20H17FN2O7S B2518173 Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-60-8

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2518173
CAS No.: 900008-60-8
M. Wt: 448.42
InChI Key: ZEOPOZVDTUWNOM-UHFFFAOYSA-N
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Description

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17FN2O7S and its molecular weight is 448.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Studies on compounds with similar structural motifs often focus on their synthesis, highlighting the diverse methodologies employed to create complex molecules. For instance, Mizuno et al. (2006) explored the syntheses of metabolites of a closely related compound, emphasizing the use of methanesulfonyl as a protective group to enable a simpler synthetic route in high yield. This approach could be relevant for synthesizing or modifying compounds like ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, underscoring the importance of protective groups in complex organic synthesis (Mizuno et al., 2006).

Antimicrobial Activity

Research on derivatives of structurally similar compounds has identified potential antimicrobial activities. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi. The study found that some synthesized compounds exhibited significant antimicrobial properties, suggesting that this compound could also be explored for antimicrobial applications (Sarvaiya et al., 2019).

Potential Drug Development

Compounds with complex heterocyclic structures often serve as key intermediates or active components in drug development. Tiwari et al. (2018) synthesized novel chromone-pyrimidine coupled derivatives and assessed their antimicrobial activity, enzyme assay, docking study, and toxicity. Their findings highlight the compound's potent antibacterial properties and non-cytotoxic nature, suggesting a potential pathway for developing new drugs (Tiwari et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Phenylboronic acid, for instance, is harmful if swallowed and requires specific first aid measures if ingested or if it comes into contact with skin .

Future Directions

The future directions for this compound would depend on its intended applications. Compounds with similar functional groups are often used in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(12-18(24)23(22-19)13-7-5-4-6-8-13)30-31(26,27)14-9-10-16(28-2)15(21)11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOPOZVDTUWNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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